(R)-Warfarin is the less potent enantiomer of the racemic drug Warfarin, a 4-hydroxycoumarin derivative. [, ] It plays a crucial role in scientific research as a probe substrate for studying the cytochrome P450 (CYP) enzyme system, particularly CYP2C9 and CYP3A4. [, , , , ] It is also used to investigate stereoselective drug metabolism and drug-drug interactions. [, , , , , ]
Synthesis Analysis
Enantioselective Michael reaction: Catalyzed by a PYBOX-DIPH-Zn(II) complex, this reaction allows for the asymmetric synthesis of (R)-Warfarin from 4-hydroxycoumarin and benzylideneacetone. []
Separation from racemic Warfarin: This can be achieved by chiral chromatography using a chiral stationary phase, such as human serum albumin (HSA) immobilized on silica. [, , , ] This method allows for the isolation of pure (R)-Warfarin from the racemic mixture.
Derivatization of racemic Warfarin: This involves the formation of diastereomeric ketals with a chiral auxiliary, such as (2R,3R)-2,3-butanediol. [] These diastereomers can be separated chromatographically, and subsequent deprotection yields enantiopure (R)-Warfarin.
Molecular Structure Analysis
Hydroxylation: Several hydroxylated metabolites of (R)-Warfarin have been identified, including 6-, 7-, 8-, and 10-hydroxywarfarin. [, , , , , , ] CYP2C9, CYP3A4, and other CYP isoforms contribute to these biotransformations.
Conjugation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form water-soluble conjugates. [] These conjugates are then excreted in the urine.
Dehydrogenation: (R)-Warfarin can be converted to 9,10-dehydrowarfarin by CYP3A4. []
Mechanism of Action
While (S)-Warfarin inhibits vitamin K epoxide reductase complex 1 (VKORC1), (R)-Warfarin exhibits weaker inhibitory activity. [] This difference in potency arises from the stereoselective interaction with the enzyme. [, ]
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-Warfarin are similar to those of its racemate. It exists as a white crystalline powder, soluble in ethanol and acetone but sparingly soluble in water. [] Its chirality influences its interactions with biological systems, leading to differences in binding affinity and metabolic fate compared to (S)-Warfarin. [, , ]
Applications
Probing CYP2C9 activity: (R)-Warfarin serves as a specific substrate for studying CYP2C9 activity, particularly its 10-hydroxylation pathway. [, , , , ] This allows for the assessment of CYP2C9 function in various experimental models.
Investigating drug-drug interactions: Due to its stereoselective metabolism, (R)-Warfarin is utilized to investigate the inhibitory effects of drugs on specific CYP isoforms, particularly CYP2C9 and CYP3A4. [, , , , , , ] This knowledge can help predict potential drug interactions and improve therapeutic outcomes.
Studying allosteric interactions in HSA: The binding of (R)-Warfarin to HSA exhibits stereoselective interactions with other drug binding sites on the protein. [, , ] This property is used to investigate allosteric interactions in HSA and their impact on drug binding and distribution.
Exploring stereoselective drug metabolism: The distinct metabolic profiles of (R)- and (S)-Warfarin provide insights into the stereoselectivity of CYP-mediated drug metabolism. [, , , , , , ] This knowledge is crucial for understanding the pharmacological and toxicological implications of chirality in drug development.
Related Compounds
(S)-Warfarin
Compound Description: (S)-Warfarin is the other enantiomer of warfarin, often co-administered with (R)-warfarin as a racemic mixture. It exhibits significantly higher anticoagulant activity compared to (R)-warfarin, attributed to its more potent inhibition of vitamin K epoxide reductase complex 1 (VKORC1) [, , , ]. (S)-Warfarin is primarily metabolized by CYP2C9 into inactive (S)-6- and (S)-7-hydroxywarfarin metabolites [, ].
7-Hydroxywarfarin
Compound Description: 7-Hydroxywarfarin exists as two enantiomers: (R)-7-hydroxywarfarin and (S)-7-hydroxywarfarin. These are major metabolites of (R)-warfarin and (S)-warfarin, respectively, generated through hepatic metabolism. Notably, (S)-7-hydroxywarfarin is considered inactive in terms of anticoagulant activity [, ].
6-Hydroxywarfarin
Compound Description: Similar to 7-hydroxywarfarin, 6-hydroxywarfarin also exists as two enantiomers: (R)-6-hydroxywarfarin and (S)-6-hydroxywarfarin. These serve as metabolites for (R)-warfarin and (S)-warfarin, respectively, originating from hepatic metabolism [, ].
8-Hydroxywarfarin
Compound Description: 8-Hydroxywarfarin exists as (R)- and (S)-enantiomers. (R)-8-Hydroxywarfarin is formed through the metabolism of (R)-warfarin, primarily facilitated by the enzyme CYP2C19 []. This metabolite serves as a marker for CYP2C19 activity.
10-Hydroxywarfarin
Compound Description: 10-Hydroxywarfarin is formed through the metabolism of warfarin and exhibits stereoselective formation. (R)-Warfarin is preferentially converted to (9R,10S)-10-hydroxywarfarin, primarily by CYP3A4 [, ].
Phenprocoumon
Compound Description: Phenprocoumon is an oral anticoagulant drug similar in structure and function to warfarin. It also undergoes stereoselective metabolism, with (S)-phenprocoumon being the more active enantiomer. Interestingly, (S)-phenprocoumon exhibits a preference for the ring-opened anionic form when interacting with CYP2C9, while (S)-warfarin favors the ring-closed form [].
Warfarin 4-methyl ether
Compound Description: Warfarin 4-methyl ether is a synthetic analog of warfarin, primarily used in studying the stereoselectivity of warfarin metabolism. The (S)-enantiomer of this compound exhibits a solution conformation resembling that of phenprocoumon and is preferentially metabolized by BNF-induced cytochrome P-450 [].
Cyclocoumarol
Compound Description: Cyclocoumarol is a cyclic ketal analog of warfarin, serving as a conformationally restricted analog for investigating the stereoselectivity of warfarin hydroxylation [].
(R,S)-Warfarin alcohol
Compound Description: (R,S)-Warfarin alcohol is a reduced metabolite of warfarin, formed through the reduction of the ketone group in warfarin. This metabolite has been identified and quantified in the plasma of patients undergoing chronic warfarin therapy [].
(S)-Mephenytoin
Compound Description: (S)-Mephenytoin is a commonly used probe substrate for the cytochrome P450 enzyme CYP2C19. Studies have demonstrated competitive inhibition between (S)-mephenytoin and (R)-warfarin for metabolism by CYP2C19, suggesting they share a common binding site on the enzyme [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sotalol-d6 is intended for use as an internal standard for the quantification of sotalol by GC- or LC-MS. Sotalol is a non-selective antagonist of β-adrenergic receptors (β-ARs; IC50s = 8.9 and 5.2 μM for β1- and β2-ARs, respectively) and a class III antiarrhythmic agent. It decreases delayed outward potassium currents (IK) in guinea pig ventricular cells and prolongs action potential duration in electrically stimulated isolated guinea pig papillary muscles when used at a concentration of 100 μM. Sotalol decreases heart rate and increases blood pressure and the cardiac functional refractory period (FRP) in a canine model of ventricular tachycardia induced by programmed electrical stimulation (PES). Formulations containing sotalol have been used in the treatment of ventricular arrhythmias and maintenance of normal sinus rhythm in patients with atrial fibrillation or flutter (AFIB/AFL).